molecular formula C17H25N3O4 B15093445 2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid

2-[(2-Acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid

Cat. No.: B15093445
M. Wt: 335.4 g/mol
InChI Key: AVXRNUMVGRLMBL-UHFFFAOYSA-N
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Description

Acetyl-phenylalanine-lysine (Ac-phe-lys-OH) is a dipeptide composed of phenylalanine and lysine residues

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetyl-phenylalanine-lysine can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin. The synthesis typically starts with the attachment of the lysine residue to the resin, followed by the addition of the phenylalanine residue. The final step involves the acetylation of the N-terminus .

Industrial Production Methods

Industrial production of Acetyl-phenylalanine-lysine follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

Acetyl-phenylalanine-lysine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Acetyl-phenylalanine-lysine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Acetyl-phenylalanine-lysine involves its interaction with various molecular targets. The phenylalanine residue can participate in hydrophobic interactions, while the lysine residue can form ionic bonds with negatively charged molecules. These interactions are crucial for the compound’s role in protein-protein interactions and enzyme-substrate specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetyl-phenylalanine-lysine is unique due to the combination of hydrophobic and ionic interaction capabilities provided by the phenylalanine and lysine residues, respectively. This dual functionality makes it a versatile compound in various scientific applications .

Properties

IUPAC Name

2-[(2-acetamido-3-phenylpropanoyl)amino]-6-aminohexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O4/c1-12(21)19-15(11-13-7-3-2-4-8-13)16(22)20-14(17(23)24)9-5-6-10-18/h2-4,7-8,14-15H,5-6,9-11,18H2,1H3,(H,19,21)(H,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVXRNUMVGRLMBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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